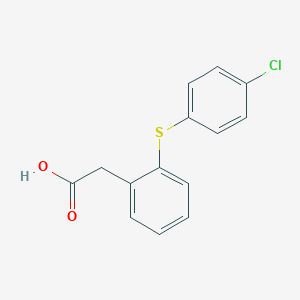

2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid

Description

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)sulfanylphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2S/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZICWIASCZNZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601335236 | |

| Record name | {2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13459-62-6 | |

| Record name | {2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid (CAS: 13459-62-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid, a key chemical intermediate in the synthesis of prominent pharmaceutical compounds. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in chemical principles and validated methodologies.

Core Compound Characteristics

This compound is an organic compound characterized by a phenylacetic acid core structure. A notable feature is the thioether linkage to a 4-chlorophenyl group at the ortho position of the phenyl ring.[1] This substitution pattern, particularly the presence of the chloro- and thio- functionalities, significantly influences the molecule's reactivity, lipophilicity, and utility as a building block in medicinal chemistry.[1] The chlorinated aromatic ring enhances the compound's lipophilic character, a factor that can critically affect the pharmacokinetics of any derivative drug.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 13459-62-6 | [2][3][4][5] |

| Molecular Formula | C₁₄H₁₁ClO₂S | [1] |

| Molecular Weight | 278.75 g/mol | [1] |

| Appearance | Solid at room temperature | [1] |

| Purity | Commonly available at ≥95% - 97% | [3][5] |

| Synonyms | 2-[(4-Chlorophenyl)thio]benzeneacetic acid, Benzeneacetic acid, 2-[(4-chlorophenyl)thio]- | [1] |

Synthesis Pathway and Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. A patented method highlights an optimized route starting from o-chloroacetophenone, demonstrating its significance as a key intermediate in the synthesis of the atypical antipsychotic, Asenapine.

The synthesis can be logically broken down into two primary stages: the formation of an intermediate ketone followed by a rearrangement and hydrolysis to yield the final carboxylic acid.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 1-(2-(4-chlorophenoxy)phenyl) ethyl ketone

-

Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine o-chloroacetophenone, p-chlorophenol, sodium hydroxide (as the base), and copper powder (as a catalyst).

-

Heating: Heat the mixture to a temperature between 125-130°C.

-

Reaction Time: Maintain the reaction at this temperature for 10 hours. The use of sodium hydroxide is a cost-effective and simpler alternative to sodium hydride.

-

Work-up: Upon completion, the reaction mixture is worked up to isolate the intermediate, 1-(2-(4-chlorophenoxy)phenyl) ethyl ketone.

Part B: Willgerodt-Kindler Reaction and Hydrolysis

-

Reaction Mixture: The intermediate ketone is then reacted with sublimed sulfur and morpholine.

-

Reflux: The mixture is refluxed for five hours. This step constitutes the Willgerodt-Kindler reaction, which transforms the ketone into a thioamide derivative.

-

Hydrolysis: The resulting mixture is hydrolyzed using concentrated hydrochloric acid and glacial acetic acid.

-

Isolation: The final product, this compound, is then isolated.

Caption: Optimized synthesis route for this compound.

Applications in Drug Development

The primary and most well-documented application of this compound is its role as a crucial intermediate in the industrial synthesis of Asenapine.

Key Intermediate for Asenapine

Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder. The core structure of Asenapine is derived from intermediates like this compound, making the efficient synthesis of this precursor a critical aspect of the overall drug manufacturing process.

Potential as a Scaffold for Anti-Inflammatory Agents

Phenylacetic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). While direct studies on the anti-inflammatory properties of this compound are not widely published, its structural similarity to other active compounds suggests its potential as a scaffold for developing new anti-inflammatory and analgesic agents. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Caption: Putative anti-inflammatory mechanism via COX enzyme inhibition.

Safety and Handling

Based on the Safety Data Sheet for CAS number 13459-62-6, this compound should be handled with appropriate precautions in a laboratory or industrial setting.[2][3]

-

Hazard Identification: While a full hazard profile is not detailed in the readily available literature, it is prudent to treat this compound as potentially hazardous.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Use in a well-ventilated area.

-

Storage: Store in a cool, dry place, away from incompatible materials. Recommended storage is between 2-8°C.[6]

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry, primarily due to its role as a key building block in the synthesis of Asenapine. Its chemical structure also suggests potential for exploration in the development of novel anti-inflammatory agents. A thorough understanding of its synthesis, properties, and handling is essential for researchers and developers working with this versatile intermediate.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Therapeutic Agent

2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid is a diaryl thioether derivative of phenylacetic acid that has garnered interest within the pharmaceutical landscape. Its structural architecture positions it as a noteworthy candidate for investigation, particularly in the realm of anti-inflammatory and analgesic drug development. Preliminary studies and its classification as a potential cyclooxygenase-2 (COX-2) inhibitor underscore its therapeutic promise.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines robust methodologies for its characterization, and delves into its potential mechanism of action, offering a critical resource for researchers engaged in its study and application.

Core Molecular Attributes

A foundational understanding of a compound's basic molecular properties is paramount for any scientific investigation. These attributes are the cornerstone of its chemical identity and behavior.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 13459-62-6 | [1] |

| Molecular Formula | C₁₄H₁₁ClO₂S | [1] |

| Molecular Weight | 278.75 g/mol | [1] |

| Physical Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | 116 °C | Commercial Supplier |

| Boiling Point | 434.4±35.0 °C | Commercial Supplier |

Solubility Profile and Partition Coefficient (LogP): Keys to Bioavailability

The solubility of an active pharmaceutical ingredient (API) in various media is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental solubility data for this compound in a range of solvents is not extensively published, its structural characteristics as a weakly acidic organic compound suggest the following predicted solubility behavior:

-

Aqueous Solubility: Expected to be low in water, a common trait for diaryl thioether derivatives.

-

Organic Solubility: Likely to exhibit good solubility in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

The octanol-water partition coefficient (LogP) is a crucial parameter for predicting a drug's lipophilicity and its ability to permeate biological membranes. A calculated LogP value would provide valuable insight into its potential for oral absorption and distribution into tissues.

Experimental Protocol: Determining Aqueous and Organic Solubility

A robust and standardized method for determining the solubility of this compound is the shake-flask method, as outlined by OECD Guideline 105.

Objective: To determine the saturation solubility of the compound in water and selected organic solvents.

Methodology:

-

Preparation: A supersaturated solution of the compound is prepared in the chosen solvent (e.g., water, ethanol, DMSO).

-

Equilibration: The solution is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Characterization: Fingerprinting the Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings, a singlet for the methylene (-CH₂-) protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would provide detailed information about the substitution pattern. For a similar compound, 4-chlorophenylacetic acid, characteristic peaks are observed for the aromatic protons and the methylene protons. [2]* ¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methylene carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom. The ¹³C NMR spectrum of 2-chlorophenylacetic acid provides a reference for the expected chemical shifts. [3]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-O Stretch: A band in the region of 1210-1320 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.

-

C-S Stretch: A weaker band in the fingerprint region.

-

C-Cl Stretch: A band in the region of 1000-1100 cm⁻¹.

The FTIR spectrum of a related compound, ((p-Chlorophenyl)thio)acetic acid, can offer insights into the expected peak locations. [4]

Synthesis and Potential Mechanism of Action

Synthetic Pathway

A patented method for the synthesis of this compound has been described, providing a scalable route for its production. The synthesis involves the reaction of o-chloroacetophenone with 4-chlorophenol in the presence of a base. [1]

Caption: Simplified Synthetic Scheme.

Mechanism of Action: A Potential COX-2 Inhibitor

The structural similarity of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that its primary mechanism of action is likely the inhibition of the cyclooxygenase (COX) enzymes. Specifically, it is postulated to be a selective inhibitor of COX-2.

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. By selectively inhibiting COX-2, this compound may reduce the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Proposed Mechanism of Action via COX-2 Inhibition.

Conclusion and Future Directions

This compound presents a compelling profile for further investigation as a potential therapeutic agent. This guide has consolidated the available physicochemical data and outlined robust experimental protocols for its comprehensive characterization. While foundational knowledge exists, further research is imperative to fully elucidate its properties. Specifically, detailed experimental determination of its solubility in a wider range of pharmaceutically relevant solvents, a precise pKa value, and comprehensive spectroscopic analysis are critical next steps. Furthermore, in-depth biological assays are required to confirm its COX-2 selectivity and to evaluate its efficacy and safety profile in preclinical models. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecule.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2024). Phenylacetic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). ((p-Chlorophenyl)thio)acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.

Sources

An In-depth Technical Guide to 2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid: A Key Intermediate in Anti-Inflammatory Drug Development

This technical guide provides a comprehensive overview of 2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid, a pivotal molecule in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, synthesis, and its significant role as a precursor in the creation of therapeutic agents, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).

Introduction: The Significance of Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are a cornerstone in the synthesis of a wide array of pharmaceuticals. Their structural motif is prevalent in numerous drug classes, owing to their ability to mimic endogenous molecules and interact with various biological targets. The subject of this guide, this compound, is a prime example of how strategic chemical modifications to the basic phenylacetic acid scaffold can yield compounds with significant therapeutic potential. Its structure, which incorporates a chlorophenyl group and a thioether linkage, makes it a valuable building block in the development of anti-inflammatory and analgesic drugs[1].

Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups within this compound dictates its chemical reactivity and biological activity.

Molecular Structure

The molecule consists of a central phenylacetic acid core. A thioether linkage at the ortho position of the phenyl ring connects it to a 4-chlorophenyl group. This specific substitution pattern is crucial for its biological activity.

Below is a two-dimensional representation of the molecular structure:

Sources

A Comprehensive Guide to Determining the Organic Solvent Solubility Profile of 2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid

Abstract

This technical guide presents a systematic and robust methodology for determining the equilibrium solubility of 2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid in a diverse range of organic solvents. As a potential active pharmaceutical ingredient (API) or a critical intermediate, understanding its solubility profile is paramount for the efficient development of synthesis, purification, and formulation processes. This document provides a detailed protocol based on the gold-standard isothermal shake-flask method, coupled with quantitative analysis via High-Performance Liquid Chromatography (HPLC). It further offers a framework for interpreting the resulting solubility data based on fundamental thermodynamic principles and molecular structure. While the presented quantitative data is illustrative, the methodology described herein is a self-validating system designed for rigorous scientific application by researchers, chemists, and drug development professionals.

Introduction: The Critical Role of Solubility Profiling

The compound this compound is an aromatic carboxylic acid derivative featuring a thioether linkage.[1][2] Such molecules are often investigated in medicinal chemistry for a variety of therapeutic applications.[1] The journey from a promising molecule to a viable drug product is critically dependent on its physicochemical properties, foremost among them being solubility.

A comprehensive solubility profile in organic solvents is indispensable for several key stages of pharmaceutical development:

-

Process Chemistry: Rational solvent selection is the foundation of efficient reaction and crystallization processes, directly impacting yield, purity, and processability.[3][4]

-

Purification: Crystallization from a suitable solvent system is the primary method for purifying APIs and their intermediates.[4] Knowledge of solubility across a range of solvents allows for the design of high-yield crystallization and impurity-purging protocols.[3][5]

-

Polymorph Control: The choice of solvent can significantly influence the resulting crystalline form (polymorph) of an API, which in turn affects stability, dissolution rate, and bioavailability.[6]

-

Formulation Development: For topical or parenteral formulations, solubility in non-aqueous, pharmaceutically acceptable solvents is a key consideration.

This guide provides the necessary theoretical grounding and practical, step-by-step protocols to establish a reliable solubility profile for the title compound, ensuring data integrity and facilitating informed decision-making in the development pipeline.

Physicochemical Properties & Solvent Selection Rationale

To design a meaningful solubility screen, one must first understand the molecule's intrinsic properties. These properties inform the selection of a diverse yet relevant panel of organic solvents.

2.1 Predicted Physicochemical Properties of the Analyte

Based on its chemical structure, the key physicochemical properties of this compound are provided in Table 1.

Table 1: Physicochemical Identifiers for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₁ClO₂S | [2] |

| Molecular Weight | 278.75 g/mol | [2] |

| Functional Groups | Carboxylic Acid, Thioether, Phenyl Rings, Chloro Group | N/A |

| Predicted Character | Weakly acidic due to the carboxylic acid group. Largely lipophilic due to the two phenyl rings and chloro-substituent, with a polar region at the carboxylic acid moiety. | N/A |

The molecule's structure suggests a complex solubility behavior. The carboxylic acid group can act as a hydrogen bond donor and acceptor, favoring interactions with polar protic and aprotic solvents. Conversely, the bulky, non-polar bis-phenyl thioether backbone suggests affinity for less polar or aromatic solvents.

2.2 Rationale for Solvent Selection

The choice of solvent is critical for developing a comprehensive understanding of the compound's behavior.[3] A representative set of solvents should be chosen to cover a wide range of polarities and hydrogen bonding capabilities. The solvents selected for this hypothetical study are listed in Table 2.

Table 2: Selected Organic Solvents for Solubility Screening

| Solvent Class | Solvent | Polarity (Dielectric Constant, ε) | Character | Rationale |

|---|---|---|---|---|

| Protic | Methanol (MeOH) | 32.7 | Polar, H-bond donor/acceptor | To assess interactions with the carboxylic acid group. |

| Ethanol (EtOH) | 24.5 | Polar, H-bond donor/acceptor | Common process solvent, slightly less polar than MeOH. | |

| Aprotic Polar | Acetone | 20.7 | Polar, H-bond acceptor | A common ketone solvent used in crystallization. |

| Acetonitrile (ACN) | 37.5 | Polar, H-bond acceptor | Widely used in chromatography and as a reaction solvent. | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Highly Polar, H-bond acceptor | A powerful solvent, often used to assess maximum solubility.[7] | |

| Ethereal | Tetrahydrofuran (THF) | 7.6 | Moderately Polar, H-bond acceptor | A common ether solvent. |

| Halogenated | Dichloromethane (DCM) | 9.1 | Moderately Polar | Good for dissolving large organic molecules. |

| Aromatic | Toluene | 2.4 | Non-polar | To assess π-π stacking interactions with the phenyl rings. |

| Non-Polar | n-Heptane | 1.9 | Non-polar | To establish a baseline for solubility in aliphatic hydrocarbons. |

Experimental Design: Isothermal Shake-Flask Method

The definitive method for determining equilibrium solubility is the isothermal shake-flask method.[8][9] This technique involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[9][10] The resulting saturated solution is then filtered and analyzed to determine the concentration of the dissolved solute.

3.1 Experimental Workflow

The entire process, from sample preparation to final analysis, is a self-validating system designed to ensure accuracy and reproducibility.

Caption: Workflow for Equilibrium Solubility Determination.

3.2 Detailed Step-by-Step Protocol

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 50-100 mg, sufficient to ensure solid remains after equilibration) into 4 mL glass vials. Prepare three replicate vials for each solvent.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker equipped with temperature control. Agitate the vials at a constant speed (e.g., 150 rpm) and temperature (e.g., 25.0 ± 0.5 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[8][10] It is advisable to perform a preliminary experiment to confirm the time required to reach a plateau in concentration.[8]

-

Sample Collection: After equilibration, remove the vials and allow them to stand undisturbed for at least 30 minutes to let the undissolved solids settle.

-

Separation: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.22 µm chemically-resistant (e.g., PTFE) syringe filter into a clean HPLC vial.[8] This step is critical to remove all undissolved particles.

-

Dilution: Promptly dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method as described in Section 3.3.

3.3 Analytical Method: HPLC-UV Quantification

A reverse-phase HPLC method is suitable for quantifying aromatic carboxylic acids.[11][12] The method must be validated for linearity, accuracy, and precision.

Caption: HPLC Method Parameters for Quantification.

-

Mobile Phase: An isocratic mixture of Acetonitrile and water (containing 0.1% formic acid to suppress ionization of the carboxylic acid group) is a common starting point.[11][12] A typical ratio would be 70:30 (ACN:Water).

-

Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).

-

Calibration: A multi-point calibration curve (typically 5-7 points) must be prepared using accurately weighed standards of the analyte dissolved in the mobile phase. The curve must demonstrate linearity (R² > 0.999).

Hypothetical Results & Data Interpretation

The following section presents a plausible, illustrative solubility profile for this compound. This data is intended to demonstrate how experimental results would be presented and interpreted.

4.1 Solubility Data

The equilibrium solubility, determined at 25°C, is summarized in Table 3.

Table 3: Illustrative Equilibrium Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |

|---|---|---|---|

| n-Heptane | < 0.1 | < 0.0004 | Practically Insoluble |

| Toluene | 5.2 | 0.0187 | Sparingly Soluble |

| Dichloromethane | 25.8 | 0.0926 | Soluble |

| Tetrahydrofuran (THF) | 85.1 | 0.3053 | Freely Soluble |

| Acetone | 110.4 | 0.3961 | Freely Soluble |

| Ethanol (EtOH) | 45.3 | 0.1625 | Soluble |

| Methanol (MeOH) | 68.9 | 0.2472 | Freely Soluble |

| Acetonitrile (ACN) | 95.7 | 0.3433 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | > 250 | > 0.8969 | Very Soluble |

4.2 Discussion and Interpretation

The solubility of a solute in a given solvent is governed by the Gibbs free energy of dissolution (ΔG = ΔH – TΔS).[13] A more negative ΔG corresponds to higher solubility. This can be qualitatively understood by the principle "like dissolves like."

-

Effect of Polarity and Hydrogen Bonding: The compound is practically insoluble in the non-polar solvent n-Heptane, which is expected given the polar carboxylic acid group. Its solubility increases significantly in polar aprotic solvents like THF, Acetone, ACN, and DMSO. These solvents are effective hydrogen bond acceptors, allowing them to interact favorably with the carboxylic acid proton of the analyte. The exceptionally high solubility in DMSO reflects its status as a powerful, highly polar solvent.[7]

-

Role of Protic Solvents: The compound shows good solubility in polar protic solvents like Methanol and Ethanol. These solvents can act as both hydrogen bond donors and acceptors, solvating both the carbonyl oxygen and the acidic proton of the analyte's carboxyl group.

-

Aromatic Interactions: The moderate solubility in Toluene, a non-polar aromatic solvent, suggests that π-π stacking interactions between the solvent and the phenyl rings of the analyte contribute favorably to the dissolution process.

-

Practical Implications: The high solubility in solvents like Acetone and Methanol suggests they could be excellent candidates for use in purification via cooling crystallization.[5] The low solubility in Heptane indicates it could be an effective anti-solvent in crystallization processes.[3]

Conclusion

This guide has detailed a robust, scientifically-grounded framework for determining the organic solvent solubility profile of this compound. By employing the isothermal shake-flask method coupled with a validated HPLC-UV analytical procedure, researchers can generate high-quality, reliable data. The interpretation of this data, grounded in the principles of molecular interactions and thermodynamics, is crucial for making informed decisions in process development, purification, and formulation. The methodologies and principles outlined herein are broadly applicable to other small molecule APIs, providing a foundational tool for pharmaceutical development professionals.

References

-

Kajay Remedies. 2-Chloro Phenyl Acetic Acid. Retrieved from [Link]

-

MySkinRecipes. This compound. Retrieved from [Link]

-

World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

APC Ltd. Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. 11: Thermodynamics of Solubility. Retrieved from [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

-

PubMed. Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ACS Publications. Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Retrieved from [Link]

-

Wikipedia. Solubility. Retrieved from [Link]

-

European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers. Retrieved from [Link]

-

National Institutes of Health (NIH). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

-

Technobis Crystallization Systems. Solvent selection for process development. Retrieved from [Link]

-

SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

ResearchGate. (PDF) Solvent Systems for Crystallization and Polymorph Selection. Retrieved from [Link]

-

MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

JoVE. Solubility - Concept. Retrieved from [Link]

-

PharmaCompass. 2-(4-(methylthio)phenyl)acetic acid. Retrieved from [Link]

-

PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. crystallizationsystems.com [crystallizationsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. who.int [who.int]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solubility - Wikipedia [en.wikipedia.org]

Spectroscopic data (NMR, IR, MS) for 2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science, belonging to the class of diaryl thioethers. Its structure, featuring a carboxylic acid moiety, a flexible methylene bridge, and two distinct aromatic rings linked by a sulfur atom, presents a unique spectroscopic fingerprint. Accurate structural confirmation and purity assessment are paramount for its application in research and development.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers and drug development professionals, offering not only predicted data based on first principles but also detailed, field-proven protocols for data acquisition and interpretation. The causality behind experimental choices and data interpretation is emphasized to ensure a deep understanding of the molecule's characterization.

Predicted Spectroscopic Profile

In the absence of a publicly available, comprehensive dataset for this specific molecule, this section details the predicted spectroscopic characteristics derived from its structure. These predictions are based on established principles of organic spectroscopy and serve as a benchmark for experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the acidic proton of the carboxylic acid. The solvent of choice for this analysis would be an aprotic deuterated solvent like DMSO-d₆ or CDCl₃, which will influence the chemical shift of the exchangeable carboxylic acid proton.

Predicted ¹H NMR Data (in DMSO-d₆, referenced to TMS at 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. |

| Aromatic Protons | 7.0 - 7.6 | Multiplet | 8H | The 8 aromatic protons on the two phenyl rings will appear as a complex multiplet due to overlapping signals and spin-spin coupling. Protons ortho to the sulfur atom and the acetic acid group will be shifted differently than those ortho to the chlorine atom. |

| Methylene Protons (-CH₂) | ~3.7 | Singlet | 2H | These protons are adjacent to both an aromatic ring and a carbonyl group, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, referenced to the solvent peak at 39.52 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Carbonyl Carbon (-C=O) | 171 - 173 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. |

| Aromatic Carbons (C-S, C-Cl, C-C) | 125 - 140 | A complex region with multiple signals for the 12 aromatic carbons. The carbons directly bonded to heteroatoms (S, Cl) will have distinct chemical shifts. For instance, the carbon bearing the chlorine atom (C-Cl) is expected around 132-134 ppm, while the carbons attached to sulfur (C-S) will be in the 130-138 ppm range. |

| Methylene Carbon (-CH₂) | 35 - 40 | This aliphatic carbon is deshielded by the adjacent aromatic ring and carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Predicted Key IR Absorption Bands

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Appearance |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Very broad, strong |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Sharp, medium |

| Carbonyl (C=O) | Stretching | 1725 - 1700 | Strong, sharp |

| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium to weak |

| Carboxylic Acid (C-O) | Stretching | 1320 - 1210 | Medium |

| Thioether (C-S) | Stretching | 710 - 570 | Weak |

| Chloro-aromatic (C-Cl) | Stretching | 1095 - 1085 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| Ion | Predicted m/z | Rationale |

|---|---|---|

| Molecular Ion [M]⁺ | 292/294 | The molecular weight is 292.75 g/mol . The presence of one chlorine atom will result in a characteristic M+ and M+2 isotopic pattern with an approximate intensity ratio of 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. |

| [M - COOH]⁺ | 247/249 | Loss of the carboxylic acid group (45 Da) is a common fragmentation pathway. The chlorine isotope pattern will be retained. |

| [M - CH₂COOH]⁺ | 233/235 | Loss of the entire acetic acid side chain (59 Da). The chlorine isotope pattern will be retained. |

Experimental Workflow and Protocols

The following diagram and protocols outline the systematic approach to acquiring and validating the spectroscopic data for the target compound.

Caption: Workflow for structural confirmation of the target molecule.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire several hundred to a few thousand scans, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent residual peak.

Protocol 2: IR Data Acquisition (FT-IR)

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the crystal and apply pressure using the anvil to ensure good contact.

-

-

Data Acquisition:

-

Scan the sample over the mid-IR range (4000-400 cm⁻¹).

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Protocol 3: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Instrument Setup: Use a mass spectrometer with an Electron Ionization (EI) source. The standard electron energy is 70 eV, which is optimal for producing reproducible fragmentation patterns.

-

Data Acquisition:

-

Introduce the sample into the ion source, typically via a direct insertion probe for solids or through a GC inlet if the compound is sufficiently volatile and thermally stable.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak [M]⁺ and its corresponding [M+2]⁺ peak to confirm the presence of chlorine. Analyze the major fragment ions and propose fragmentation pathways that are consistent with the molecule's structure.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. The predicted data provides a robust framework for researchers to validate their experimental findings. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the connectivity of the molecular fragments. The IR spectrum will verify the presence of key functional groups, particularly the characteristic broad O-H and sharp C=O stretches of the carboxylic acid. Finally, mass spectrometry will confirm the molecular weight and the presence of the chlorine atom through its distinct isotopic signature. By following the detailed protocols and comparing the acquired data to the predicted profiles, scientists can achieve unambiguous confirmation of the molecule's identity and purity, a critical step in any research or development pipeline.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. (2021). Structure Determination using Spectroscopic Methods. University of Wisconsin-Madison.

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook.

The Multifaceted Biological Landscape of Chlorophenyl Thioether Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

Chlorophenyl thioether compounds, a class of molecules characterized by a chlorophenyl ring linked to a sulfur atom, have emerged as a versatile scaffold in medicinal chemistry. Their unique physicochemical properties, imparted by the thioether linkage and the halogen substituent, have led to the discovery of a wide array of biological activities. This technical guide provides a comprehensive exploration of the anticancer, antimicrobial, antioxidant, and enzyme inhibitory potential of these compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms of action, provides detailed experimental protocols for their evaluation, and presents a curated summary of structure-activity relationships to guide future drug discovery efforts.

Introduction: The Growing Significance of Chlorophenyl Thioethers

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor in the pharmaceutical sciences. In this context, heterocyclic and aromatic compounds containing sulfur atoms have garnered considerable attention due to their diverse pharmacological profiles. Among these, chlorophenyl thioethers represent a promising class of molecules with a broad spectrum of biological activities. The presence of the electron-withdrawing chlorine atom on the phenyl ring, coupled with the nucleophilic and lipophilic nature of the thioether moiety, creates a unique electronic and structural landscape that facilitates interactions with various biological targets. This guide will systematically explore the key biological activities of chlorophenyl thioether derivatives, providing both foundational knowledge and practical insights for their further investigation and development.

Anticancer Potential: Targeting the Hallmarks of Malignancy

A significant body of research has been dedicated to elucidating the anticancer properties of chlorophenyl thioether compounds. These molecules have demonstrated cytotoxic effects against a range of cancer cell lines, operating through diverse and often interconnected mechanisms.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which many chemotherapeutic agents exert their effects is through the induction of apoptosis, or programmed cell death. Several studies have shown that chlorophenyl thioether derivatives can trigger this process in cancer cells. For instance, certain novel 2-phenol-4-chlorophenyl-6-aryl pyridines have been synthesized and found to exhibit significant cytotoxic activity against human cancer cell lines such as HCT15 (colon), T47D (breast), DU145 (prostate), and HeLa (cervical)[1]. The observed cytotoxicity is often linked to the ability of these compounds to arrest the cell cycle at specific phases, thereby preventing uncontrolled cell proliferation. For example, some 2-(thiophen-2-yl)-1H-indole derivatives bearing a chlorophenyl group have been shown to induce cell cycle arrest at the S and G2/M phases in HCT-116 human colorectal carcinoma cells[2].

Modulation of Key Signaling Pathways

The anticancer activity of chlorophenyl thioethers is frequently attributed to their ability to interfere with critical signaling pathways that are often dysregulated in cancer.

The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are crucial regulators of inflammation, cell survival, and proliferation, and their constitutive activation is a hallmark of many cancers. Certain thioether-containing chalcones have been found to modulate the NF-κB and STAT3 signaling pathways in hepatocellular carcinoma cells. While not exclusively chlorophenyl thioethers, these findings suggest a plausible mechanism for related compounds. Inhibition of these pathways can lead to a downregulation of anti-apoptotic proteins and an increase in pro-apoptotic factors, ultimately leading to cancer cell death.

Caption: Proposed mechanism of anticancer action via inhibition of NF-κB and STAT3 signaling pathways.

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and tissue homeostasis. Its aberrant activation is strongly implicated in the development and progression of several cancers, particularly colorectal cancer. Some small molecules, including indole derivatives, have been identified as inhibitors of the Wnt pathway. For instance, a new Dishevelled 1 (DVL1) inhibitor, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, has demonstrated anticancer activity by targeting the Wnt pathway[3]. This suggests that chlorophenyl thioether-containing scaffolds could be designed to modulate this critical oncogenic pathway.

Caption: Postulated inhibitory effect on the Wnt/β-catenin signaling cascade.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of chlorophenyl thioether compounds are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Phenol-4-chlorophenyl-6-aryl pyridines | T47D (Breast) | 0.68 - 1.25 | [1] |

| Thiophene Carboxamide Derivatives | Hep3B (Liver) | 5.46 - 12.58 | [4] |

| 2-(Thiophen-2-yl)-1H-indole derivatives | HCT-116 (Colon) | 7.1 - 11.9 | [2] |

| Thienopyridines | Various | Not specified | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Chlorophenyl thioether compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the chlorophenyl thioether compound for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Antimicrobial Efficacy: A Weapon Against Pathogens

Chlorophenyl thioethers have also demonstrated promising activity against a range of pathogenic bacteria and fungi. The incorporation of the thioether and chlorophenyl moieties can enhance the lipophilicity of molecules, facilitating their passage through microbial cell membranes.

Antibacterial and Antifungal Spectrum

Various synthesized chlorophenyl thioether derivatives have been screened for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains[6][7]. For instance, 1-(4-chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones have shown activity against various bacterial and fungal organisms[6][7]. Another study reported that 3-(p-chlorophenyl)thio citronellal exhibits potent bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus[8].

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial potency of a compound.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1-(4-Chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones | Various bacteria and fungi | 25 - 100 | [6] |

| 3-(p-Chlorophenyl)thio citronellal | Staphylococcus aureus | 62.5 | [8] |

| Tetrahydro bipyrazole carbaldehydes | S. aureus, B. subtilis, E. coli, P. aeruginosa | 1.92 (pMIC) | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Chlorophenyl thioether compound

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of the chlorophenyl thioether compound in the broth within the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Properties: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a multitude of diseases. The sulfur atom in thioethers can be readily oxidized, suggesting a potential for these compounds to act as antioxidants.

Radical Scavenging Activity

The antioxidant capacity of chlorophenyl thioethers is often evaluated by their ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). Several studies on thioether derivatives have demonstrated their potential as radical scavengers[9].

Quantitative Antioxidant Data

The antioxidant activity is typically expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the free radicals.

| Compound Class | Assay | IC₅₀ (µg/mL) | Reference |

| Tetrahydro bipyrazole carbaldehydes | DPPH | Not specified (93.25% scavenging) | [9] |

| Catechol Thioethers | DPPH, ABTS | Varies | [10][11] |

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH solution in methanol

-

Chlorophenyl thioether compound

-

Methanol

-

96-well plates

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of the chlorophenyl thioether compound in methanol.

-

Reaction Mixture: Add the DPPH solution to each well containing the compound solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Enzyme Inhibition: A Targeted Therapeutic Approach

The specific inhibition of enzymes that are critical for disease progression is a cornerstone of modern drug discovery. Chlorophenyl thioethers have been investigated as inhibitors of various enzymes.

Targets of Inhibition

Derivatives of chlorophenyl thioethers have shown inhibitory activity against enzymes such as topoisomerase II, which is crucial for DNA replication in cancer cells[1]. Additionally, some thioether-containing compounds have been identified as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair, which could potentiate the effects of certain anticancer drugs[12].

Quantitative Enzyme Inhibition Data

The inhibitory potency is expressed as the IC₅₀ value, representing the concentration of the inhibitor required to reduce the enzyme's activity by half.

| Compound Class | Enzyme Target | IC₅₀ (µM) | Reference |

| Usnic acid thioether derivatives | TDP1 | 1.4 - 25.2 | [12] |

| 2-Phenol-4-chlorophenyl-6-aryl pyridines | Topoisomerase II | Not specified (stronger than etoposide) | [1] |

Experimental Workflow: Enzyme Inhibition Assay

Caption: A generalized workflow for determining the inhibitory potential of a compound against a specific enzyme.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of chlorophenyl thioether compounds and their biological activity is paramount for the rational design of more potent and selective drug candidates.

-

Position of the Chloro Group: The position of the chlorine atom on the phenyl ring (ortho, meta, or para) can significantly influence activity. For instance, in a series of 2-phenol-4-chlorophenyl-6-aryl pyridines, compounds with ortho- or para-chlorophenyl substitution at the 4-position of the central pyridine ring showed better topoisomerase II inhibitory activity than those with meta-substitution[1].

-

Nature of the Aryl Group on Sulfur: The nature of the second aryl group attached to the sulfur atom also plays a crucial role. The presence of electron-donating or electron-withdrawing substituents on this ring can modulate the electronic properties and steric bulk of the entire molecule, thereby affecting its interaction with the biological target.

-

Flexibility of the Thioether Linker: The length and flexibility of the chain connecting the thioether to other parts of the molecule can impact the compound's ability to adopt the optimal conformation for binding to the active site of an enzyme or receptor.

Conclusion and Future Perspectives

Chlorophenyl thioether compounds represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities warrant further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying their biological effects, particularly their interactions with key signaling pathways. The synthesis of new libraries of chlorophenyl thioether derivatives with diverse substitution patterns, coupled with comprehensive structure-activity relationship studies, will be instrumental in identifying lead compounds with enhanced potency and selectivity. Furthermore, in vivo studies are essential to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and toxicological profiles. The continued exploration of this chemical class holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and other areas of human health.

References

- Anjaiah CH, Sunitha V, Abraham Lincoln CH, Ashok D. Antimicrobial Activity and Microwave Assisted Synthesis of 1-(4-Chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones. Der Pharma Chemica.

- Avika, Kumar N, Yasin H, et al. Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling.

- Anjaiah CH, Sunitha V, Abraham Lincoln CH, Ashok D. Antimicrobial Activity and Microwave Assisted Synthesis of 1-(4-Chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones. Der Pharma Chemica.

- Request PDF | Antimicrobial activity of 3-(p-chlorophenyl)

- Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. PubMed.

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul

- New Hybrid Compounds Combining Fragments of Usnic Acid and Thioether Are Inhibitors of Human Enzymes TDP1, TDP2 and PARP1. PMC - NIH.

- Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed.

- Evaluation of newly synthesized 2-(thiophen-2-yl)

- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PMC - NIH.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes.

- Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.

- Design and synthesis of novel 5-(4-chlorophenyl)

- Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines.

- Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker.

- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI.

- Antioxidative activity of thiophane [bis(3-(3,5-di-tret-butyl-4-hydroxyphenyl)propyl)sulfide].

- Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compst

- Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. MDPI.

- Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Deriv

- Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker.

- Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening. PubMed Central.

- Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PMC - NIH.

- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.

- Biological activity of thioether compounds. Benchchem.

- A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. MDPI.

- Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as C

- Organic Compounds with Biological Activity. MDPI.

Sources

- 1. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wnt/β‐catenin signaling pathway inhibitors, glycyrrhizic acid, solanine, polyphyllin I, crocin, hypericin, tubeimoside‐1, diosmin, and rutin in medicinal plants have better binding affinities and anticancer properties: Molecular docking and ADMET study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives and Analogues of 2-(2-((4-Chlorophenyl)thio)phenyl)acetic Acid: A Scaffold for Therapeutic Innovation

This guide provides a comprehensive overview of the known and potential derivatives and analogues of 2-(2-((4-chlorophenyl)thio)phenyl)acetic acid. It is intended for researchers, scientists, and drug development professionals interested in exploring this chemical scaffold for therapeutic applications. This document delves into the synthesis of the core molecule, strategies for its derivatization, and the potential biological activities of its analogues, drawing insights from the broader class of phenylacetic acid derivatives.

Introduction: The Potential of a Privileged Scaffold

This compound is a synthetic organic compound characterized by a diaryl thioether linkage and a phenylacetic acid moiety. While not extensively studied as a standalone therapeutic agent, its structural motifs are present in a variety of biologically active molecules. The phenylacetic acid core is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs), and the diaryl thioether linkage is a key structural element in various kinase inhibitors and other targeted therapies. This unique combination suggests that this compound is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. This guide will explore the synthetic pathways to this core structure and discuss the design, synthesis, and potential biological evaluation of its derivatives and analogues.

Synthesis of the Core Scaffold: this compound

The synthesis of the parent compound, this compound, can be achieved through several synthetic routes. One common approach involves a nucleophilic aromatic substitution reaction, followed by further functional group manipulations.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Mercaptophenylacetic acid

-

1-Chloro-4-iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercaptophenylacetic acid (1 equivalent), 1-chloro-4-iodobenzene (1.1 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-mercaptophenylacetic acid.

-

Heat the reaction mixture to 120-130 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 1 M hydrochloric acid and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, this compound.

Known and Potential Derivatives and Analogues: A Landscape of Possibilities

While the published literature on specific derivatives of this compound is limited, the core structure lends itself to a variety of chemical modifications. By drawing parallels with other phenylacetic acid derivatives, we can explore several classes of potential analogues with interesting biological profiles.

Amide Derivatives

The carboxylic acid moiety of the core scaffold is a prime site for derivatization. Conversion to amides can modulate the compound's physicochemical properties, such as solubility and membrane permeability, and can also introduce new points of interaction with biological targets. A known related compound is N-[2-(benzylthio)-4-chloro-phenyl]-2-[(4-chlorophenyl)thio]acetamide, which, although not a direct derivative, exemplifies the synthetic feasibility of such amides.

General Synthetic Protocol for Amide Derivatives:

-

Activate the carboxylic acid of this compound using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane (DCM) or DMF.

-

Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the amide derivative by column chromatography or recrystallization.

Ester Derivatives

Esterification of the carboxylic acid can be employed to generate prodrugs, which may enhance oral bioavailability and improve the pharmacokinetic profile of the parent compound. Esters can be designed to be hydrolyzed in vivo by esterases to release the active carboxylic acid.

General Synthetic Protocol for Ester Derivatives:

-

Dissolve this compound in an excess of the desired alcohol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extract the ester with an organic solvent, wash with water, and dry over an anhydrous salt.

-

Purify the ester derivative by column chromatography.

Heterocyclic Analogues

The incorporation of heterocyclic rings is a common strategy in medicinal chemistry to improve potency, selectivity, and drug-like properties. Based on studies of other phenylacetic acid derivatives, replacing one or both of the phenyl rings with heterocycles such as pyrrole, thiazole, or furan could lead to novel compounds with distinct biological activities. For instance, some thiazolidinone derivatives of a related furan-containing scaffold have shown antiproliferative activity[1].

Conceptual Design of Heterocyclic Analogues:

-

Pyrrole Analogues: Inspired by the anti-inflammatory properties of some pyrrole-containing NSAIDs, a pyrrole ring could be incorporated. For example, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid has been evaluated for its anti-inflammatory and immunomodulatory effects[2].

-

Thiazole Analogues: Thiazole-containing compounds have demonstrated a wide range of biological activities. A thiazole ring could be introduced to modulate the electronic properties and conformational flexibility of the molecule.

Structure-Activity Relationships (SAR): Inferred Principles

Due to the limited data on derivatives of this compound, a definitive SAR analysis is not yet possible. However, based on the broader class of diaryl thioethers and phenylacetic acids, we can infer some general principles that are likely to govern the activity of this scaffold.

Sources

The Enduring Scaffold: A Technical Guide to Phenylacetic Acid Derivatives in Medicinal Chemistry

Introduction: The Phenylacetic Acid Core - A Privileged Scaffold in Drug Discovery

Phenylacetic acid (PAA), a simple aromatic carboxylic acid, and its derivatives represent a cornerstone in the field of medicinal chemistry. This seemingly unassuming scaffold has given rise to a vast and diverse array of therapeutic agents, demonstrating remarkable versatility across multiple disease areas. From the ubiquitous non-steroidal anti-inflammatory drugs (NSAIDs) that line our medicine cabinets to promising new frontiers in oncology and infectious diseases, the PAA core continues to be a fertile ground for drug discovery and development. Its prevalence in nature, serving as a plant auxin and an antimicrobial agent produced by various microorganisms, hints at its inherent biological relevance.[1]

This in-depth technical guide provides a comprehensive review of the literature on phenylacetic acid derivatives for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to access this diverse chemical space, explore the critical structure-activity relationships (SAR) that govern their biological effects, and dissect the intricate mechanisms of action that underpin their therapeutic applications. This guide will move beyond a simple cataloging of compounds, instead focusing on the causality behind experimental choices and providing practical, field-proven insights.

I. Synthetic Strategies: Building the Phenylacetic Acid Armamentarium

The ability to functionalize the phenylacetic acid scaffold is paramount to tuning its physicochemical properties and biological activity. A number of robust synthetic methodologies have been developed to achieve this, each with its own advantages and applications.

Classical Approaches: Time-Tested and Reliable

A straightforward and widely utilized method for preparing phenylacetic acids is the hydrolysis of benzyl cyanides. This transformation can be effectively carried out under either acidic or basic conditions, offering flexibility in substrate scope and reaction conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl cyanide (1.0 eq), concentrated sulfuric acid (2.0 eq), and water (10 vol).

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Isolation and Purification: The phenylacetic acid will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for further purification.

This unique rearrangement reaction provides a pathway to phenylacetic acids from acetophenones. The reaction involves the initial formation of a thiomorpholide intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Willgerodt-Kindler Reaction of Acetophenone

-

Reaction Setup: In a round-bottom flask, combine acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

-

Reaction: Heat the mixture to reflux (around 130-140 °C) for 6-8 hours. The reaction mixture will become dark and viscous.

-

Hydrolysis of Thiomorpholide: Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.

-

Work-up: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

-

Isolation and Purification: The phenylacetic acid will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.

Modern Synthetic Innovations: Efficiency and Versatility

This powerful method offers a highly efficient route to phenylacetic acids by introducing the carboxylic acid moiety using carbon monoxide. This reaction often proceeds with high yields and demonstrates excellent functional group tolerance.

Experimental Protocol: Palladium-Catalyzed Carbonylation of 2,4-Dichlorobenzyl Chloride

-

Reaction Setup: In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)2, 0.01 eq), triphenylphosphine (PPh3, 0.02 eq), and a suitable solvent such as toluene.

-